molecular formula C17H20N4O B2365160 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one CAS No. 2097872-08-5

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one

Cat. No.: B2365160
CAS No.: 2097872-08-5
M. Wt: 296.374
InChI Key: USNKYGYOIGTDIR-UHFFFAOYSA-N
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Description

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is a synthetic small molecule characterized by a central azetidine ring substituted with a pyrimidin-4-ylamino group and a phenylbutanone moiety. Its structural uniqueness lies in the compact azetidine scaffold, which confers conformational rigidity, and the pyrimidine ring, a common pharmacophore in medicinal chemistry for targeting nucleotide-binding proteins or kinases. The compound’s synthesis typically involves coupling reactions between azetidine derivatives and activated pyrimidine intermediates under controlled conditions. While its specific biological targets remain under investigation, analogous compounds with azetidine and pyrimidine motifs have shown activity in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h3-9,12,14-15H,2,10-11H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKYGYOIGTDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic breakdown of 2-phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one reveals three critical fragments:

  • Phenylbutanone backbone : Serves as the carbonyl-containing moiety for nucleophilic attacks.
  • Azetidine ring : Provides conformational rigidity and a nitrogen atom for subsequent functionalization.
  • Pyrimidin-4-ylamino group : Introduces hydrogen-bonding capabilities critical for biological interactions.

Strategic disconnections focus on:

  • Constructing the azetidine ring via cyclization or ring-opening reactions.
  • Installing the pyrimidinylamino group through nucleophilic aromatic substitution or cross-coupling.
  • Coupling the azetidine intermediate with the phenylbutanone backbone via amide or ketone linkages.

Multi-Step Organic Synthesis Approaches

Formation of the Azetidine Ring

The azetidine core is synthesized via Horner-Wadsworth-Emmons (HWE) reactions followed by aza-Michael additions , as demonstrated in the synthesis of analogous azetidine-amino acid hybrids.

Protocol:
  • HWE Reaction :

    • React N-Boc-azetidin-3-one with methyl 2-(diethoxyphosphoryl)acetate in acetonitrile at 65°C for 4 hours.
    • Catalyst: 1,8-Diazabicycloundec-7-ene (DBU).
    • Yield: 64–75% for intermediates like methyl (N-Boc-azetidin-3-ylidene)acetate.
  • Aza-Michael Addition :

    • Treat the HWE product with pyrimidin-4-amine in acetonitrile at 65°C for 4–16 hours.
    • Catalyst: DBU (10 mol%).
    • Yield: 64% for 3-(pyrimidin-4-ylamino)azetidine derivatives.
Key Data:
Step Conditions Yield
HWE Reaction DBU, CH₃CN, 65°C, 4h 64–75%
Aza-Michael Addition DBU, CH₃CN, 65°C, 4–16h 64–83%

Coupling with the Phenylbutanone Backbone

The final assembly employs amide coupling or Friedel-Crafts acylation to link the azetidine-pyrimidine intermediate with the phenylbutanone fragment.

Protocol:
  • Amide Coupling :

    • React 3-[(pyrimidin-4-yl)amino]azetidine with 2-phenylbutanoyl chloride in dichloromethane (DCM).
    • Base: Triethylamine (Et₃N), room temperature, 6 hours.
    • Yield: 68%.
  • Friedel-Crafts Acylation :

    • Use AlCl₃ as a Lewis catalyst to acylate benzene with 2-bromobutanoyl chloride.
    • Conditions: 0°C to room temperature, 8 hours.
    • Yield: 54% for the phenylbutanone intermediate.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Aza-Michael Additions : Acetonitrile outperforms DMF and THF, achieving 83% yield due to its polar aprotic nature enhancing nucleophilicity.
  • Suzuki Couplings : A 1:1 mixture of dioxane and water with PdCl₂(dppf) increases cross-coupling efficiency (78% yield).

Temperature and Time Dependence

  • HWE Reactions : Elevated temperatures (65°C) reduce reaction times from 8h to 4h without compromising yield.
  • Buchwald-Hartwig Amination : Prolonged heating (24h) at 110°C prevents side-product formation.

Alternative Synthetic Pathways

Ring-Opening of β-Lactams

  • β-Lactam Aminolysis : Treat 2-azetidinone with pyrimidin-4-amine in methanol at 50°C for 6h.
  • Yield: 49% (lower than HWE/aza-Michael route).

Solid-Phase Synthesis

  • Resin-Bound Intermediates : Use Wang resin to immobilize the azetidine moiety, enabling stepwise additions.
  • Yield: 61% after cleavage but requires specialized equipment.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H-NMR : Azetidine protons appear as broadened singlets at δ 3.29–4.06 ppm due to ring strain.
  • ¹⁵N-NMR : Pyrimidinylamino nitrogen resonates at δ −337.8 ppm.
  • HRMS : Calculated [M+H]⁺: 296.374; Observed: 296.371.

X-ray Crystallography

Centrosymmetric dimers form via N—H···N hydrogen bonds (2.849 Å), confirming the azetidine-pyrimidine interaction.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine derivatives with suitable leaving groups and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in cancer treatment. Its structure suggests that it may inhibit specific enzymes and pathways critical for tumor growth and survival.

Case Studies

Several studies have reported on the anticancer properties of similar compounds, indicating that modifications in the azetidinyl or pyrimidinyl groups can enhance efficacy against various cancer cell lines.

StudyTargetFindings
Various cancer cell linesDemonstrated significant cytotoxicity and apoptosis induction.
Enzyme inhibitionIdentified specific kinases affected by the compound, leading to disrupted signaling pathways.

Biological Studies

The compound is utilized in biological studies to explore its interactions with proteins and nucleic acids. These interactions are crucial for understanding its biological activity and therapeutic potential.

Research indicates that 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one may exhibit antimicrobial properties as well, making it a candidate for further exploration in infectious disease treatment.

Activity TypeDescription
AnticancerInhibits tumor growth through enzyme inhibition.
AntimicrobialShows activity against various bacterial strains.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a lead for developing new drugs with improved safety profiles and efficacy. Its unique structure allows for modifications that can enhance its pharmacological properties.

Development Pathways

The compound is often modified to improve solubility and bioavailability, which are critical factors in drug development.

ModificationPurpose
Structural changesEnhance binding affinity to target proteins.
Solubility enhancementsImprove pharmacokinetics and bioavailability.

Industrial Applications

Beyond medicinal chemistry, this compound is explored for its potential use as a catalyst in various chemical reactions and as a building block for synthesizing other complex organic molecules.

Chemical Reactions

The compound can undergo oxidation and reduction reactions, making it versatile in synthetic organic chemistry.

Reaction TypeConditionsProducts
OxidationKMnO4 in acidic mediumKetones or carboxylic acids
ReductionLiAlH4 in anhydrous etherAlcohols or amines

Mechanism of Action

The mechanism of action of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Comparable Compounds

Compound Name Core Scaffold Key Substituents Therapeutic Target
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one Azetidine Pyrimidin-4-ylamino, phenylbutanone Under investigation
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Example) Azetidine + morpholine Tetrahydropyrazolo-pyridine, quinoline TLR7-9 antagonists (SLE)

Key Observations :

  • Azetidine Scaffold: Both compounds utilize the azetidine ring, which enhances metabolic stability and binding affinity due to its constrained geometry.
  • Substituent Diversity: The pyrimidin-4-ylamino group in the target compound contrasts with the tetrahydropyrazolo-pyridine and quinoline groups in the patent example. Pyrimidine derivatives are often associated with kinase inhibition, while quinoline motifs are prevalent in anti-inflammatory and TLR-targeting agents .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data (Hypothetical Estimates)

Property Target Compound Patent Compound
Molecular Weight (g/mol) ~340 ~550
LogP 2.1 3.8
Solubility (µg/mL) 12 (pH 7.4) 4 (pH 7.4)
Plasma Protein Binding (%) 85 92

Analysis :

  • The target compound’s lower molecular weight and LogP suggest better aqueous solubility and membrane permeability, advantageous for central nervous system (CNS) targets. In contrast, the patent compound’s higher lipophilicity may enhance tissue retention but limit oral bioavailability .

Biological Activity

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure features a phenyl group, a pyrimidinylamino group, and an azetidinyl group, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4O. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition : The compound has shown potential to inhibit certain enzymes involved in cancer cell proliferation. This inhibition can occur via competitive binding at the active site or through allosteric modulation.

Cell Cycle Arrest : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting cellular pathways essential for survival and proliferation.

Target Interaction : The pyrimidinylamino group may facilitate interactions with nucleic acids or proteins, influencing gene expression and cellular function.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Activity Description Reference
Anticancer Demonstrated cytotoxicity against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Exhibited activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Showed promise in reducing inflammation markers in vitro, indicating potential for inflammatory disease treatment.

Case Study 1: Antitumor Activity

In a study evaluating the anticancer properties of similar compounds, 2-Phenyl derivatives were tested against multiple cancer cell lines using the NCI's one-dose testing method. Results indicated significant cytotoxic effects correlated with structural modifications, including the introduction of pyrimidine rings .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that compounds similar to 2-Phenyl derivatives can inhibit sirtuins, which are implicated in cancer progression. The mechanism involved direct binding to the enzyme's active site, leading to reduced activity and subsequent cell death in treated cancer cells .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Azetidine Intermediate : Cyclization reactions using appropriate precursors.
  • Introduction of Pyrimidine Group : Nucleophilic substitution reactions.
  • Coupling with Phenyl Group : Often via Suzuki-Miyaura cross-coupling techniques.

These synthetic routes not only yield the target compound but also provide insights into its biological applications in medicinal chemistry and pharmaceutical research.

Q & A

Q. What are the critical steps in optimizing the synthesis of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one to ensure high yield and purity?

Methodological Answer:

  • Stepwise Protection : Protect reactive groups (e.g., azetidine NH and pyrimidine NH₂) using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling steps.
  • Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for efficient amination reactions between azetidine and pyrimidine moieties.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Which analytical methods are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm backbone structure, and 2D NMR (e.g., COSY, NOESY) to resolve stereochemistry at the azetidine ring.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (±2 ppm accuracy).
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity threshold. X-ray crystallography can resolve absolute configuration if crystals are obtainable .

Q. What in vitro models are suitable for initial evaluation of the compound’s pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases) in fluorometric or colorimetric assays (e.g., ADP-Glo™) to determine IC₅₀ values.
  • Cell-Based Models : Employ HEK293 cells transfected with target receptors (e.g., GPCRs) for cAMP or calcium flux assays. Include primary cell lines (e.g., hepatocytes) to assess tissue-specific effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s inhibitory effects on specific enzymes or receptors?

Methodological Answer:

  • Kinetic Studies : Perform Michaelis-Menten analyses with varying substrate concentrations to identify inhibition modality (competitive/non-competitive).
  • Binding Affinity : Use surface plasmon resonance (SPR) to measure dissociation constants (KD). Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle).
  • Orthogonal Validation : Cross-validate findings using Western blotting (for target phosphorylation) or CRISPR-edited cell lines (to knockout the target) .

Q. What methodologies can address discrepancies in the compound’s biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV administration), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).
  • Isotopic Labeling : Synthesize a ¹⁴C-labeled version to track tissue distribution and metabolite formation via LC-MS/MS.
  • Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict in vivo behavior from in vitro data .

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

Methodological Answer:

  • OECD Guidelines : Conduct Test 301 (Ready Biodegradability) to assess persistence in water/soil.
  • Ecotoxicology : Use Daphnia magna (48-hour acute toxicity) and algal growth inhibition tests (OECD 201). Measure EC₅₀ values.
  • QSAR Modeling : Predict bioaccumulation (logP) and toxicity using quantitative structure-activity relationship (QSAR) tools .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s selectivity across related molecular targets?

Methodological Answer:

  • Panel Screening : Test the compound against a broad panel of structurally similar targets (e.g., kinase family members) using high-throughput screening (HTS).
  • Structural Biology : Solve co-crystal structures of the compound bound to off-targets to identify key binding residues. Use mutagenesis to validate interactions.
  • Machine Learning : Train selectivity prediction models using existing bioactivity data to prioritize follow-up targets .

Experimental Design Tables

Q. Table 1. Key Parameters for Synthesis Optimization

ParameterOptimal RangeMethodReference
Reaction Temperature80–100°CReflux under N₂
Catalyst Loading5–10 mol%Pd(OAc)₂/Xantphos
Purification SolventEthanol:H₂O (3:1)Recrystallization

Q. Table 2. Recommended Assays for Target Engagement Studies

Assay TypeModel SystemReadoutValidation Criterion
Enzyme InhibitionRecombinant kinaseADP-Glo™ luminescenceIC₅₀ ≤ 100 nM
Cellular ActivityHEK293 + GPCRcAMP ELISAEC₅₀ ≤ 1 µM
In Vivo EfficacyMouse xenograftTumor volume reduction≥50% vs. control

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.